molecular formula C10H23N B2714887 (2R)-2,6,6-Trimethylheptan-1-amine CAS No. 2248187-23-5

(2R)-2,6,6-Trimethylheptan-1-amine

Cat. No.: B2714887
CAS No.: 2248187-23-5
M. Wt: 157.301
InChI Key: OPHBHZOTXYFWGU-SECBINFHSA-N
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Description

(2R)-2,6,6-Trimethylheptan-1-amine is a chiral primary amine characterized by a branched heptane backbone with methyl substituents at positions 2, 6, and 6, and an amine group at position 1. The stereogenic center at carbon 2 (R-configuration) imparts chirality, making this compound relevant in asymmetric synthesis and enantioselective catalysis. Its branched structure contributes to unique steric and electronic properties, influencing solubility, boiling point, and reactivity.

Properties

IUPAC Name

(2R)-2,6,6-trimethylheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8,11H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHBHZOTXYFWGU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,6,6-Trimethylheptan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an imine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at high pressure and a solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of (2R)-2,6,6-Trimethylheptan-1-amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2,6,6-Trimethylheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Different amines or hydrocarbons.

    Substitution: Various substituted amines.

Scientific Research Applications

(2R)-2,6,6-Trimethylheptan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2,6,6-Trimethylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The branched alkyl chain of (2R)-2,6,6-Trimethylheptan-1-amine distinguishes it from linear amines (e.g., hexan-1-amine) and aryl-substituted amines (e.g., 2,2-diphenylethan-1-amine). Key comparisons include:

Property (2R)-2,6,6-Trimethylheptan-1-amine Hexan-1-amine 2,2-Diphenylethan-1-amine ()
Molecular Weight (g/mol) 157.29 101.19 213.29
Boiling Point ~185–190°C (estimated) 131–133°C >250°C (high due to aromaticity)
Solubility Low in water; high in organic solvents Moderate in polar solvents Low in water; soluble in non-polar solvents
Chirality Yes (R-configuration) No No

The increased branching in (2R)-2,6,6-Trimethylheptan-1-amine reduces water solubility compared to linear amines but enhances solubility in hydrophobic environments. Its boiling point is higher than hexan-1-amine due to stronger van der Waals interactions but lower than 2,2-diphenylethan-1-amine, which benefits from aromatic π-π stacking .

Chemical Reactivity and Electronic Effects

The electron-donating methyl groups in (2R)-2,6,6-Trimethylheptan-1-amine increase the basicity of the amine group (predicted pKa ~10.5) compared to less substituted amines (e.g., hexan-1-amine, pKa ~10.1). However, steric hindrance from the 2,6,6-trimethyl substituents may slow nucleophilic reactions, such as acylation or alkylation, relative to unhindered amines. In contrast, 2,2-diphenylethan-1-amine exhibits reduced basicity (pKa ~8.5) due to electron-withdrawing aryl groups, but its planar structure facilitates conjugation in hybrid materials .

Electronegativity studies () suggest that alkyl substituents like methyl groups have lower electronegativity (χ ~2.3) compared to aryl (χ ~3.0) or nitro groups (χ ~3.4). This aligns with the higher basicity of (2R)-2,6,6-Trimethylheptan-1-amine versus aryl-substituted analogs .

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